[5-Bromo-2-(difluoromethoxy)phenyl][4-(2-methylbenzyl)piperazin-1-yl]methanone
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Overview
Description
[5-BROMO-2-(DIFLUOROMETHOXY)PHENYL][4-(2-METHYLBENZYL)PIPERAZINO]METHANONE: is an organic compound with the molecular formula C20H21BrF2N2O2 . This compound is characterized by the presence of a bromine atom, difluoromethoxy group, and a piperazine ring substituted with a methylbenzyl group. It is a complex molecule that finds applications in various fields, including medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [5-BROMO-2-(DIFLUOROMETHOXY)PHENYL][4-(2-METHYLBENZYL)PIPERAZINO]METHANONE typically involves multiple steps:
Starting Materials: The synthesis begins with the preparation of the key intermediates, such as 5-bromo-2-(difluoromethoxy)phenol and 4-(2-methylbenzyl)piperazine.
Coupling Reaction: The intermediates are then subjected to a coupling reaction, often facilitated by a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to form the desired methanone compound.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain a high-purity compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Large-Scale Synthesis: Scaling up the synthetic route to produce the compound in larger quantities.
Optimization: Optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and minimize impurities.
Automation: Utilizing automated synthesis equipment to ensure consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the bromine atom or the piperazine ring may be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group in the methanone moiety, leading to the formation of alcohol derivatives.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be used for substitution reactions.
Major Products:
Oxidized Derivatives: Products may include brominated phenols or oxidized piperazine derivatives.
Reduced Derivatives: Alcohol derivatives of the methanone moiety.
Substituted Products: Compounds with various functional groups replacing the bromine atom.
Scientific Research Applications
Chemistry:
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology:
Biochemical Studies: It is used in biochemical assays to study enzyme interactions and receptor binding.
Medicine:
Drug Development: The compound is investigated for its potential therapeutic properties, including its role as an intermediate in the synthesis of drugs targeting neurological and psychiatric disorders.
Industry:
Material Science: It is used in the development of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of [5-BROMO-2-(DIFLUOROMETHOXY)PHENYL][4-(2-METHYLBENZYL)PIPERAZINO]METHANONE involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.
Pathways Involved: It can influence signaling pathways, such as the G-protein coupled receptor (GPCR) pathways, leading to various biological effects.
Comparison with Similar Compounds
[5-BROMO-2-METHYLPHENYL][5-(4-FLUOROPHENYL)-2-THIENYL]METHANONE: This compound shares structural similarities but differs in the presence of a thienyl group instead of a piperazine ring.
[5-BROMO-2-CHLOROPHENYL][4-FLUOROPHENYL]METHANONE: Similar in structure but contains a chlorophenyl group instead of a difluoromethoxy group.
Uniqueness:
Functional Groups: The presence of the difluoromethoxy group and the piperazine ring in [5-BROMO-2-(DIFLUOROMETHOXY)PHENYL][4-(2-METHYLBENZYL)PIPERAZINO]METHANONE imparts unique chemical and biological properties, making it distinct from similar compounds.
Applications: Its specific structure allows for unique applications in medicinal chemistry and material science, differentiating it from other related compounds.
Properties
Molecular Formula |
C20H21BrF2N2O2 |
---|---|
Molecular Weight |
439.3 g/mol |
IUPAC Name |
[5-bromo-2-(difluoromethoxy)phenyl]-[4-[(2-methylphenyl)methyl]piperazin-1-yl]methanone |
InChI |
InChI=1S/C20H21BrF2N2O2/c1-14-4-2-3-5-15(14)13-24-8-10-25(11-9-24)19(26)17-12-16(21)6-7-18(17)27-20(22)23/h2-7,12,20H,8-11,13H2,1H3 |
InChI Key |
CHUWODLPYWLIBD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1CN2CCN(CC2)C(=O)C3=C(C=CC(=C3)Br)OC(F)F |
Origin of Product |
United States |
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